molecular formula C8H14Cl2 B14737615 (2,2-Dichloroethyl)cyclohexane CAS No. 5173-61-5

(2,2-Dichloroethyl)cyclohexane

Cat. No.: B14737615
CAS No.: 5173-61-5
M. Wt: 181.10 g/mol
InChI Key: ZCYFGVLFJDLYCL-UHFFFAOYSA-N
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Description

(2,2-Dichloroethyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a 2,2-dichloroethyl group. This compound belongs to the class of cycloalkanes, which are saturated hydrocarbons with carbon atoms arranged in a ring structure. The presence of the dichloroethyl group introduces unique chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dichloroethyl)cyclohexane typically involves the reaction of cyclohexane with 2,2-dichloroethanol in the presence of a strong acid catalyst. The reaction proceeds through a substitution mechanism where the hydroxyl group of the alcohol is replaced by the cyclohexane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used catalysts include sulfuric acid or hydrochloric acid, and the reaction is carried out under controlled temperature and pressure conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: (2,2-Dichloroethyl)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dichloroethyl group to an ethyl group.

    Substitution: The chlorine atoms in the dichloroethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products:

    Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.

    Reduction: Ethylcyclohexane.

    Substitution: Various substituted cyclohexanes depending on the nucleophile used.

Scientific Research Applications

(2,2-Dichloroethyl)cyclohexane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying drug metabolism.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,2-Dichloroethyl)cyclohexane involves its interaction with molecular targets through its functional groups. The dichloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of new bonds and the release of chloride ions. These reactions can affect various biochemical pathways and molecular targets, depending on the specific context of its use.

Comparison with Similar Compounds

  • 1,2-Dichlorocyclohexane
  • 1,3-Dichlorocyclohexane
  • 1,4-Dichlorocyclohexane

Comparison: (2,2-Dichloroethyl)cyclohexane is unique due to the presence of the dichloroethyl group, which imparts distinct reactivity compared to other dichlorocyclohexanes. The position and nature of the substituents influence the compound’s chemical behavior, making this compound particularly useful in specific synthetic and research applications.

Properties

CAS No.

5173-61-5

Molecular Formula

C8H14Cl2

Molecular Weight

181.10 g/mol

IUPAC Name

2,2-dichloroethylcyclohexane

InChI

InChI=1S/C8H14Cl2/c9-8(10)6-7-4-2-1-3-5-7/h7-8H,1-6H2

InChI Key

ZCYFGVLFJDLYCL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(Cl)Cl

Origin of Product

United States

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